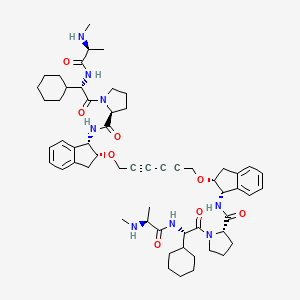
AZD5582
Overview
Description
AZD5582 is a novel small-molecule inhibitor of apoptosis proteins (IAPs) antagonist. It has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by targeting cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) . This compound is particularly notable for its potential therapeutic applications in treating various types of cancer, including pancreatic cancer .
Mechanism of Action
Target of Action
AZD5582, also known as GTPL7710, is an antagonist of the inhibitor of apoptosis proteins (IAPs). It binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with IC50s of 15, 21, and 15 nM, respectively . These proteins play a crucial role in controlling cell survival and have therefore attracted considerable attention as potential targets in anticancer therapy .
Mode of Action
This compound interacts with its targets (cIAP1, cIAP2, and XIAP) and induces apoptosis . It facilitates latency reversal through activation of the non-canonical NFkB pathway, as exemplified by rapid degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), followed by a slower conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to facilitate latency reversal through activation of the non-canonical NFkB pathway . Additionally, it has been found to mediate TRAIL sensitization through the concomitant suppression of anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin, and cIAP-1) .
Pharmacokinetics
One study found that the cmax of this compound in treated infants was lower compared to adults (294 ng/ml versus 802 ng/ml) . This suggests that the bioavailability of this compound may be influenced by factors such as age and body weight.
Result of Action
This compound has been shown to induce apoptosis in various cancer cell lines . For example, it has been found to increase cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors . In another study, this compound was found to synergize with EV-T for apoptosis induction in some cancer lines including Huh7 and HepG2 while sparing normal cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the efficacy of this compound in inducing apoptosis may be affected by the presence of other compounds. In one study, this compound was found to synergize with EV-T, a delivery of TNF-related apoptosis-inducing ligand (TRAIL), to induce apoptosis in hepatocarcinoma cells .
Biochemical Analysis
Biochemical Properties
AZD5582 binds to the BIR3 domains of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP) with IC50 values of 15, 21, and 15 nM, respectively . This interaction leads to the rapid degradation of cIAP1 . The compound also interacts with other anti-apoptotic factors including cFLIP and MCL-1 .
Cellular Effects
This compound has been shown to induce apoptosis in various cell types . In hepatocellular carcinoma cells, it works synergistically with extracellular vesicle delivery of TNF-related apoptosis-inducing ligand (EV-T) to induce apoptosis . In HIV treatment, this compound increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the non-canonical NFkB pathway, leading to the conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor . This process is facilitated by the rapid degradation of cIAP1, an effect of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, the depletion of cIAP1 and conversion of p100 to p52 by this compound was dose-dependent, with cIAP1 depleted and p100 cleaved at concentrations exceeding 0.1nM .
Dosage Effects in Animal Models
In animal models, the combined therapy with low doses of this compound and EV-Ts triggered drastically enhanced apoptosis leading to the complete eradication of Huh7 tumor development . In another study, all animals received a single dose of the anti-CD8α depleting antibody, MT807R1 (50mg/kg, s.c.), followed by 5 weekly doses of this compound (0.1 mg/kg, i.v.). Following this treatment, 100% of the animals experienced on-ART viremia above 60 copies per ml of plasma .
Preparation Methods
The synthesis of AZD5582 involves a series of complex chemical reactions. The synthetic route typically includes the formation of a divalent AVPI motif-based Smac (DIABLO) mimetic, which acts as a potent antagonist against IAPs . The industrial production methods for this compound are not extensively documented in the public domain, but it is known that the compound is synthesized under stringent conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
AZD5582 undergoes several types of chemical reactions, primarily focusing on its interaction with IAPs. The compound induces the degradation of cIAP1 and cIAP2, activates receptor-interacting protein kinase 1 (RIPK1), and triggers the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways . Common reagents used in these reactions include various apoptosis-inducing agents and inhibitors of anti-apoptotic proteins . The major products formed from these reactions are the cleaved forms of caspase-3 and caspase-7, which are crucial for the execution of apoptosis .
Scientific Research Applications
AZD5582 has a wide range of scientific research applications. In the field of cancer research, it has been shown to induce apoptosis in pancreatic cancer cells by targeting cIAP1 and XIAP . Additionally, this compound has been identified as a potent latency-reversing agent for human immunodeficiency virus (HIV), capable of reactivating latent HIV in resting CD4+ T cells . This compound has also been studied for its potential to overcome resistance to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in hepatocellular carcinoma by concomitantly suppressing anti-apoptotic factors such as cFLIP, MCL-1, and IAPs .
Comparison with Similar Compounds
AZD5582 is unique in its ability to target both cIAP1 and XIAP, making it a highly effective apoptosis-inducing agent. Similar compounds include other SMAC mimetics such as LCL161 and GDC-0152, which also target IAPs but may have different efficacy and specificity profiles . This compound’s ability to induce apoptosis in a variety of cancer cell lines and its potential as an HIV latency-reversing agent highlight its uniqueness and versatility in scientific research .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMCRYCCYXHPQF-ZVMUOSSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H78N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1015.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)

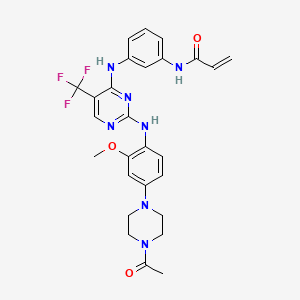
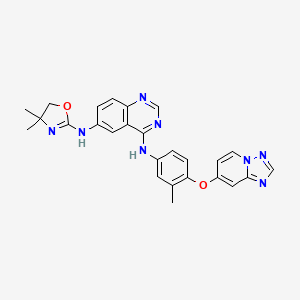
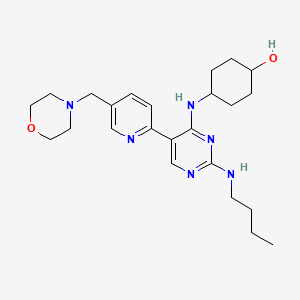


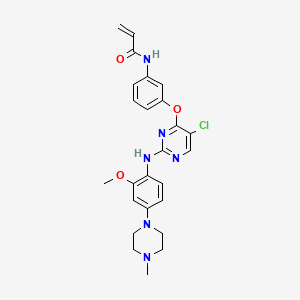
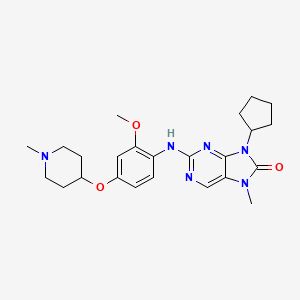
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)


